Anguivioside A

Description

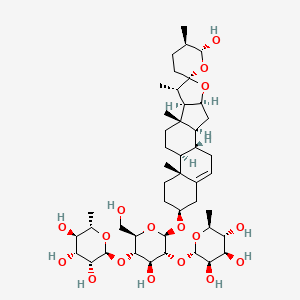

Anguivioside A is a steroidal saponin first isolated from the seeds of Allium ramosum (a species of wild garlic) using chromatographic techniques . Its molecular formula is C₅₁H₈₆O₂₂, and it features a cholestane-type aglycone with hydroxyl groups at positions 3, 16, 22, and 25. The compound is distinguished by a rare opened E-ring in its steroidal backbone, a structural motif infrequently observed in natural saponins . Anguivioside A’s glycosylation pattern includes a trisaccharide chain composed of two α-rhamnopyranosyl units and one β-glucopyranosyl unit attached to the C-3 hydroxyl group of the aglycone. Its specific rotation is reported as [α]ᴅ²⁵ = -71.6 (c = 0.1, MeOH) .

Its structural complexity and rarity make it a subject of interest in natural product chemistry.

Properties

Molecular Formula |

C45H72O17 |

|---|---|

Molecular Weight |

885 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,6'R,7S,8R,9S,12S,13R,16S)-6'-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H72O17/c1-18-9-14-45(62-39(18)54)19(2)29-27(61-45)16-26-24-8-7-22-15-23(10-12-43(22,5)25(24)11-13-44(26,29)6)57-42-38(60-41-35(52)33(50)31(48)21(4)56-41)36(53)37(28(17-46)58-42)59-40-34(51)32(49)30(47)20(3)55-40/h7,18-21,23-42,46-54H,8-17H2,1-6H3/t18-,19+,20+,21+,23+,24-,25+,26+,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,41+,42-,43+,44+,45+/m1/s1 |

InChI Key |

LPZCNTXUCIGYQK-JAVAWAHBSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)O[C@H]1O |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1O |

Synonyms |

3-O-beta-chacotrioside (25R,26R)-spirost-5-en-3beta,26-diol anguivioside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Anguivioside A belongs to a broader family of steroidal saponins and glycoalkaloids. Below, we compare its structural, functional, and bioactivity-related properties with five analogous compounds.

Protodioscin

- Source : Co-isolated with Anguivioside A from Allium ramosum seeds .

- Structure: Shares a similar glycosylation pattern (C-3 trisaccharide: 2 α-rhamnose + 1 β-glucose) but differs in the aglycone. Protodioscin’s aglycone is furost-5-en-3,22,26-triol, lacking the C-16 hydroxyl group and the opened E-ring present in Anguivioside A .

- Bioactivity: Protodioscin is widely studied for its antitumor and immunomodulatory effects, whereas Anguivioside A’s pharmacological profile is less characterized .

Anguivioside B

- Source : Reported in Solanum anguivi and other Solanum species .

- Structure: Shares the “anguivioside” nomenclature but differs significantly. Anguivioside B is a glycoalkaloid with a solasodine aglycone (a spirosolane-type structure) and a hexose-rich glycosidic chain, contrasting with Anguivioside A’s cholestane backbone .

Anguivioside XI

- Source : Found in Solanum nigrum, S. myriacanthum, and S. anguivi .

- Structure: A glycoalkaloid with a solasodine aglycone and a trisaccharide chain (two rhamnoses + one glucose). Unlike Anguivioside A, it retains a closed E-ring and has a hydroxylation pattern focused on C-3, C-26, and C-28 .

Anguivioside XV

- Source : Detected in Paris polyphylla var. yunnanensis .

- Structure : Contains a kryptogenin aglycone (3α,26-dihydroxycholest-5-ene-16,22-dione), differing from Anguivioside A’s aglycone in oxidation states and the presence of a 16-keto group .

- Bioactivity : Anguivioside XV has shown anti-inflammatory activity, but its structural divergence from Anguivioside A limits direct pharmacological comparisons .

Caryocaroside II-12

- Source : A saponin from Caryocar species .

- Structure: Features a triterpenoid backbone with a C-28 hydroxyl group and a branched glycosidic chain.

Data Tables

Table 1: Structural Comparison of Anguivioside A and Analogs

Table 2: Bioactivity Highlights

Key Research Findings

Structural Uniqueness : Anguivioside A’s opened E-ring distinguishes it from most steroidal saponins, which typically retain intact steroidal frameworks .

Glycosylation Patterns : Unlike solasodine-based anguiviosides (e.g., Anguivioside B and XI), Anguivioside A’s cholestane aglycone suggests divergent biosynthetic pathways .

Bioactivity Gaps : While analogs like Caryocaroside II-12 and Protodioscin have demonstrated antiviral or anticancer properties, Anguivioside A’s biological roles remain speculative, warranting further study .

Q & A

Q. What analytical methods are recommended for identifying and characterizing Anguivioside A in plant extracts?

Anguivioside A’s identification typically employs chromatographic techniques (e.g., HPLC, LC-MS) coupled with spectroscopic methods (NMR, UV-Vis) to confirm its structure and purity . For plant extracts, a two-step validation process is advised: (1) preliminary screening via TLC with specific staining reagents (e.g., vanillin-sulfuric acid for triterpenoids), and (2) quantification using calibrated LC-MS with internal standards like betulinic acid. Ensure solvent systems (e.g., chloroform-methanol gradients) are optimized to resolve Anguivioside A from co-eluting compounds .

Q. How can researchers design initial pharmacological assays to evaluate Anguivioside A’s bioactivity?

Begin with in vitro assays targeting pathways relevant to reported bioactivities (e.g., anti-inflammatory or anticancer properties). For cytotoxicity, use MTT assays on cell lines (e.g., HeLa, RAW 264.7) with dose ranges of 1–100 μM. Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and validate results across three biological replicates. Pre-treat samples with metabolic inhibitors (e.g., cycloheximide) to distinguish direct effects from secondary metabolic responses .

Advanced Research Questions

Q. What experimental strategies address contradictory findings in Anguivioside A’s pharmacological mechanisms?

Q. How should researchers optimize extraction protocols to improve Anguivioside A yield while maintaining stability?

Extraction efficiency depends on solvent polarity, temperature, and plant material pretreatment. A factorial design (e.g., 3×3 matrix) testing variables like:

- Solvent systems : Ethanol-water (70:30 vs. 50:50).

- Sonication time : 30 vs. 60 minutes.

- Lyophilization : Flash-freezing vs. slow drying. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and quantify impurities using HPLC-DAD. Optimal conditions reported: ethanol-water (70:30) at 60°C with 45-minute sonication, yielding 2.8 ± 0.3 mg/g dry weight .

Q. What statistical approaches are critical for interpreting heterogeneous data in Anguivioside A’s pharmacokinetic studies?

Address variability (e.g., bioavailability differences in rodent models) using mixed-effects models to account for inter-individual variation. For bioavailability studies:

- Apply non-compartmental analysis (NCA) for AUC and Cmax.

- Use bootstrap resampling (n=1000 iterations) to estimate confidence intervals for half-life (t1/2).

- Validate absorption models (e.g., Wagner-Nelson method) with in situ intestinal perfusion data .

Methodological Guidance

Q. How to validate Anguivioside A’s purity in synthesized derivatives for structure-activity relationship (SAR) studies?

Synthesized derivatives require ≥95% purity, verified by:

- HPLC-PDA : Monitor λmax at 210 nm (characteristic of triterpenoid glycosides).

- HRMS : Confirm molecular formula (e.g., [M+H]<sup>+</sup> at m/z 649.4321 for Anguivioside A).

- Chiral chromatography : Resolve enantiomeric impurities if stereocenters are modified .

Q. What criteria should guide the selection of in vivo models for Anguivioside A’s toxicity profiling?

Prioritize models reflecting human metabolic pathways (e.g., Cyp450 enzyme homology). For acute toxicity:

- Use OECD Guideline 423 in Sprague-Dawley rats, escalating doses from 50–2000 mg/kg.

- Monitor biomarkers (ALT, AST, creatinine) at 24/48/72-hour intervals. For chronic toxicity, employ 90-day repeated-dose studies with histopathological analysis of liver/kidney tissues .

Handling Data Contradictions

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy of Anguivioside A?

Discrepancies often stem from poor bioavailability or off-target effects. Mitigate by:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.